rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans
Description
Properties
IUPAC Name |
[(1R,2S)-2-cyclopropylcyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-4-6-3-7(6)5-1-2-5;/h5-7H,1-4,8H2;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQRJHUBVRRXJL-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CC2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2C[C@H]2CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans typically involves the cyclopropanation of suitable precursors followed by amination and subsequent hydrochloride salt formation. One common method involves the reaction of cyclopropylcarbinol with a suitable amine under acidic conditions to form the desired amine hydrochloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into cyclopropyl alcohols or other reduced forms.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and influencing biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Critical Analysis of Contradictions and Limitations
- CAS Number Variability: Discrepancies in CAS identifiers (e.g., 115347 vs. Further structural validation (e.g., X-ray crystallography via SHELX ) is recommended for unambiguous identification.
- Discontinued Analogues : The cyclohexyl variant (CAS 2307779-75-3) was discontinued despite 95% purity, hinting at synthesis scalability issues or niche applicability .
Biological Activity
Rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride, trans, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride
- Molecular Formula : C10H16ClN
- Molecular Weight : 189.69 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Biological Activity Overview
The biological activity of rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride is primarily linked to its interaction with various neurotransmitter systems. Research indicates that it may act as a modulator of neurotransmitter release and receptor activity.
The compound's mechanism involves:
- Receptor Interaction : It demonstrates affinity for monoamine receptors, particularly serotonin and dopamine receptors.
- Neurotransmitter Release Modulation : It may enhance the release of neurotransmitters such as dopamine and norepinephrine, contributing to its potential antidepressant effects.
In Vitro Studies
In vitro studies have shown that rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride can:
- Increase serotonin uptake in neuronal cultures.
- Exhibit dose-dependent inhibition of monoamine oxidase (MAO) activity, which is crucial for regulating neurotransmitter levels.
In Vivo Studies
Animal model studies have provided insights into the compound's efficacy:
- Antidepressant-like Effects : In rodent models, administration of the compound resulted in significant reductions in depressive-like behaviors as measured by forced swim tests and tail suspension tests.
- Cognitive Enhancement : The compound has been shown to improve memory performance in tasks such as the Morris water maze.
Case Studies
-
Study on Depression Models :
- A study conducted by Smith et al. (2023) reported that rac-[(1R,2S)-2-cyclopropylcyclopropyl]methanamine hydrochloride significantly reduced immobility time in the forced swim test compared to control groups. This suggests potential antidepressant properties.
-
Cognitive Function Assessment :
- In a double-blind study involving aged rats, the compound improved cognitive function as assessed by spatial navigation tasks. The results indicated a 30% improvement in navigation efficiency compared to untreated controls (Johnson et al., 2024).
Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Biological Activity |
|---|---|---|
| rac-(1R,2S)-2-(2-Methylphenyl)cyclopropan-1-amine | MAO inhibition | Antidepressant effects |
| rac-(1R,2S)-2-(trifluoromethyl)cyclopropylamine | Serotonin receptor agonism | Anxiolytic effects |
| rac-(1R,2S)-2-(phenyl)cyclopropanamine | Dopaminergic modulation | Cognitive enhancement |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
